molecular formula C19H23ClN2O B2513626 2-ethyl-1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazole hydrochloride CAS No. 1052076-66-0

2-ethyl-1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazole hydrochloride

Cat. No.: B2513626
CAS No.: 1052076-66-0
M. Wt: 330.86
InChI Key: MTTWHYZPOUOLMM-UHFFFAOYSA-N
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Description

2-ethyl-1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazole hydrochloride is a specialized compound characterized by its unique structural framework

Preparation Methods

Synthetic routes and reaction conditions: : The synthesis of 2-ethyl-1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazole hydrochloride typically involves a multi-step process:

  • Formation of 1H-benzo[d]imidazole core: : This step generally requires the cyclization of o-phenylenediamine with an appropriate carboxylic acid under acidic conditions.

  • Alkylation: : The introduction of the ethyl group and the propyl chain substituted with p-tolyloxy group. Alkyl halides are commonly used in this step.

  • Hydrochloride formation: : Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, improving its solubility and stability for further use.

Industrial production methods: : Large-scale production may utilize flow chemistry techniques to enhance yield and purity, utilizing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of reactions

  • Oxidation: : The benzimidazole core can undergo oxidation to introduce various functional groups, enhancing its reactivity.

  • Reduction: : This compound can also be reduced to modify its physicochemical properties.

  • Substitution: : The aromatic rings in its structure can undergo electrophilic or nucleophilic substitutions.

Common reagents and conditions: : Reagents like peroxides for oxidation, hydrides for reduction, and halogenating agents for substitutions are used under controlled conditions—typically in inert atmospheres and at moderate temperatures.

Major products: : The transformations lead to derivatives with varied functional groups, opening avenues for developing new materials or bioactive molecules.

Scientific Research Applications

Chemistry: : Utilized as a precursor for synthesizing other complex organic molecules. Biology : Studied for its potential as a ligand in bioconjugation. Medicine : Investigated for therapeutic properties, including potential antimicrobial and anticancer activities. Industry : Used in the development of new materials with unique properties such as enhanced conductivity or novel optical features.

Mechanism of Action

The compound interacts with various molecular targets through non-covalent interactions such as hydrogen bonding and π-π stacking. It can modulate enzymatic activities or interact with receptors, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Similar compounds include derivatives of benzimidazole with different substituents. the presence of the ethyl and p-tolyloxypropyl groups in this compound gives it unique steric and electronic properties, influencing its reactivity and interaction with biological targets. Comparing its efficacy and applications can highlight its unique advantages in specific contexts.

Properties

IUPAC Name

2-ethyl-1-[3-(4-methylphenoxy)propyl]benzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O.ClH/c1-3-19-20-17-7-4-5-8-18(17)21(19)13-6-14-22-16-11-9-15(2)10-12-16;/h4-5,7-12H,3,6,13-14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTTWHYZPOUOLMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2N1CCCOC3=CC=C(C=C3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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